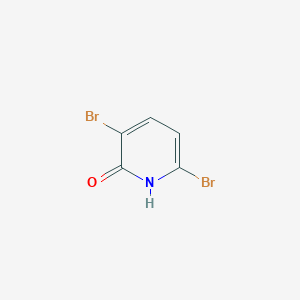

3,6-Dibromo-2-hydroxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dibromo-2-hydroxypyridine is a chemical compound that is part of the pyridine family . Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring . This compound is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-hydroxypyridine has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular structures of the compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dibromo-2-hydroxypyridine include a molecular weight of 252.89 . The compound is a very pale yellow to yellow or pale reddish-yellow crystal or powder . It has a melting point of 204-210 °C and a density of 2.293±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Bromodomain Inhibition

3,6-Dibromo-2-hydroxypyridine (3-Br-2HyP) has been investigated as a potential bromodomain inhibitor . Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in gene transcription regulation. Inhibiting bromodomains can modulate gene expression and impact cellular processes .

Drug Discovery and Medicinal Chemistry

Researchers explore 3,6-Dibromo-2-hydroxypyridine for its potential as a scaffold in drug discovery . Its unique structure and functional groups make it an attractive starting point for designing novel compounds with therapeutic properties. Medicinal chemists use it as a building block to synthesize derivatives targeting specific diseases .

Coordination Chemistry and Metal Complexes

The presence of bromine atoms in 3,6-Dibromo-2-hydroxypyridine allows it to form stable metal complexes . These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Researchers investigate their reactivity, stability, and potential biological activities .

Photophysical Properties and Sensors

The UV–visible spectrum of 3,6-Dibromo-2-hydroxypyridine provides insights into its photophysical properties . Scientists study its absorption and emission characteristics, which can be useful for designing fluorescent sensors or probes for detecting specific analytes in biological or environmental samples .

Computational Chemistry and Theoretical Studies

Theoretical investigations using density functional theory (DFT) and Hartree–Fock (HF) methods have optimized the molecular structures of 3,6-Dibromo-2-hydroxypyridine. Researchers explore its electronic properties, intermolecular interactions, and thermodynamic functions. These studies contribute to our understanding of its behavior in different environments .

Biological Activity and Pharmacology

While specific biological activities of 3,6-Dibromo-2-hydroxypyridine are still under exploration, its unique structure suggests potential interactions with biological targets. Pharmacologists investigate its effects on enzymes, receptors, and cellular pathways, aiming to uncover therapeutic applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been suggested that similar compounds may interact with enzymes such as tyrosinase .

Mode of Action

It is known that the compound’s molecular structures have been optimized using both density functional theory (dft) and hartree-fock (hf) methods . The molecular electrostatic potential (MEP) of 3,6-Dibromo-2-hydroxypyridine was computed using the B3LYP/6-311++G(d,p) level of theory .

Biochemical Pathways

It is known that similar compounds can affect the melanogenesis pathway by inhibiting the enzyme tyrosinase .

Result of Action

It is known that the compound’s molecular structures have been optimized, and its mep was computed .

Propiedades

IUPAC Name |

3,6-dibromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOBDDBEPIQXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-2-hydroxypyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![4-(4-Methylthiadiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2616754.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)

![methyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B2616772.png)